
2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of indole derivatives often involves several steps, including esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their molecular weight and formula, can be determined using various analytical techniques.Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds with similar sulfanyl acetamide structures demonstrates the importance of crystal structure analysis in understanding molecular conformations and interactions. For example, studies on various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit folded conformations, which are crucial for their biological activity and interaction with other molecules. The inclination angles between pyrimidine and benzene rings suggest potential for specific molecular targeting or interaction mechanisms (S. Subasri et al., 2017; S. Subasri et al., 2016).
Anticancer Activity
The synthesis and evaluation of derivatives similar to 2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide have demonstrated significant anticancer activity. Compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides show potent and selective cytotoxic effects against leukemia cell lines. This suggests a potential pathway for the development of new anticancer agents using similar structural frameworks (V. Horishny et al., 2021).
Intramolecular Cyclization
The ability of sulfanyl acetamide derivatives to undergo intramolecular cyclization, forming complex heterocyclic compounds, underscores the versatility of these molecules in synthesizing new chemical entities. Such reactions can lead to the formation of compounds with various biological activities, opening up avenues for the development of novel therapeutic agents (O. A. Savchenko et al., 2020).
Solid Phase Synthesis
The utilization of sulfur-linked resin for the solid-phase synthesis of oxindoles demonstrates the practical applications of similar sulfanyl acetamides in facilitating efficient chemical synthesis. This approach enables the traceless cleavage of heterocyclic products, highlighting the compound's utility in streamlined synthetic processes (Laura A McAllister et al., 2003).
Antimicrobial Activity
Compounds incorporating the sulfanyl acetamide moiety have been investigated for their antimicrobial properties. Synthesis and testing of various derivatives indicate significant activity against a range of microbial species. This suggests the potential for developing new antimicrobial agents based on the structural features of sulfanyl acetamides (A. Rehman et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-5,7-8,10-11,15,18H,6,9,12-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXAKAJEKPKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)
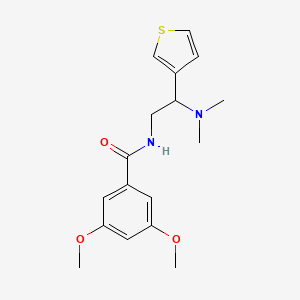

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)
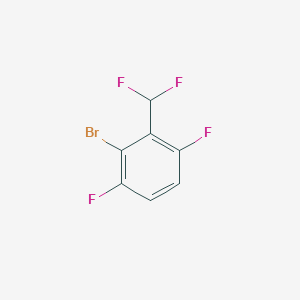

![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)
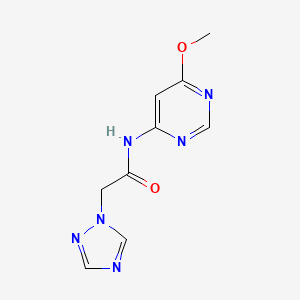
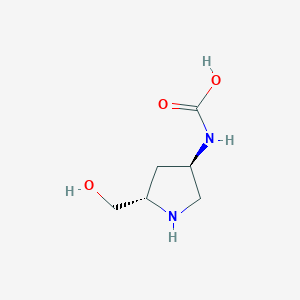
![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)
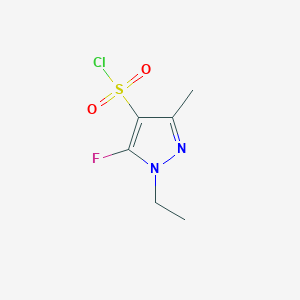
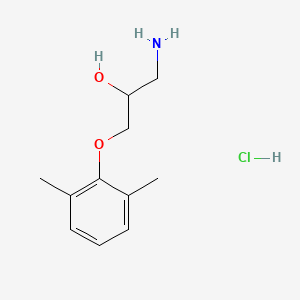
![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)